molecular formula C24H40O2 B14655676 2-[(2-Pentadecylphenoxy)methyl]oxirane CAS No. 50985-52-9

2-[(2-Pentadecylphenoxy)methyl]oxirane

Cat. No.: B14655676
CAS No.: 50985-52-9
M. Wt: 360.6 g/mol
InChI Key: XSXNUTXFOWLFKN-UHFFFAOYSA-N
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Description

2-[(2-Pentadecylphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a long alkyl chain attached to a phenoxy group, which is further connected to the oxirane ring. The presence of the long alkyl chain imparts unique properties to the compound, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Pentadecylphenoxy)methyl]oxirane typically involves the reaction of 2-pentadecylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: Toluene or dichloromethane

    Reaction Time: 6-12 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Pentadecylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, methanol, ethanol, ammonia

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reaction Conditions: Mild acidic or basic conditions for ring-opening reactions; elevated temperatures for oxidation reactions

Major Products

    Diols: Formed from ring-opening with water

    Ethers: Formed from ring-opening with alcohols

    Amino Alcohols: Formed from ring-opening with amines

    Ketones and Carboxylic Acids: Formed from oxidation reactions

Scientific Research Applications

2-[(2-Pentadecylphenoxy)methyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Pentadecylphenoxy)methyl]oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The phenoxy group can also participate in various substitution reactions, further diversifying the compound’s reactivity. The long alkyl chain enhances the compound’s hydrophobicity, influencing its interactions with other molecules and surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Pentadecylphenoxy)methyl]oxirane is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its potential applications in surfactants, coatings, and drug delivery systems. The combination of the oxirane ring and the phenoxy group further diversifies its chemical reactivity compared to similar compounds.

Properties

CAS No.

50985-52-9

Molecular Formula

C24H40O2

Molecular Weight

360.6 g/mol

IUPAC Name

2-[(2-pentadecylphenoxy)methyl]oxirane

InChI

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-18-15-16-19-24(22)26-21-23-20-25-23/h15-16,18-19,23H,2-14,17,20-21H2,1H3

InChI Key

XSXNUTXFOWLFKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1OCC2CO2

Origin of Product

United States

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